molecular formula C36H72O4Sn B11964246 Stannane, bis(tetradecanoyloxy)dibutyl- CAS No. 28660-67-5

Stannane, bis(tetradecanoyloxy)dibutyl-

Cat. No.: B11964246
CAS No.: 28660-67-5
M. Wt: 687.7 g/mol
InChI Key: CSCQRXVSACSECP-UHFFFAOYSA-L
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Description

Stannane, bis(tetradecanoyloxy)dibutyl-, more commonly known as dibutyltin dimyristate or dibutylbis(myristoyloxy)stannane, is a specialized organotin compound with the molecular formula C₃₆H₇₂O₄Sn . This chemical belongs to the class of dialkyltin dicarboxylates characterized by a central tin atom coordinated with two butyl groups and two myristate (tetradecanoyloxy) ester moieties, creating a tetrahedral molecular geometry that confers significant catalytic properties . Researchers primarily utilize this compound as an efficient catalyst in polyurethane chemistry, where it accelerates the formation of urethane linkages between isocyanate functional groups and hydroxyl groups in polyols, enabling controlled synthesis of flexible foams, coatings, adhesives, and elastomers with tailored properties . The mechanism of action involves the tin center acting as a Lewis acid that activates the isocyanate group toward nucleophilic attack by alcohols, thereby facilitating the reaction under moderate conditions with high selectivity and yield. Beyond polyurethane applications, this catalyst demonstrates significant utility in transesterification reactions and silicone cross-linking processes, where it promotes condensation between silanol groups to form robust siloxane networks in sealants and rubber materials . The specific incorporation of myristate (C14) fatty acid chains enhances the compound's lipophilicity and organic solubility compared to shorter-chain analogues, potentially influencing its compatibility with hydrophobic reaction systems and thermal stability profile. The compound shares structural similarities with commercially established catalysts like dibutyltin dilaurate (DBTL) but offers researchers an alternative with potentially differentiated solubility, catalytic activity, and processing characteristics due to its distinct acyl chain length . As with all organotin compounds, appropriate safety precautions must be observed during handling. Stannane, bis(tetradecanoyloxy)dibutyl- is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

28660-67-5

Molecular Formula

C36H72O4Sn

Molecular Weight

687.7 g/mol

IUPAC Name

[dibutyl(tetradecanoyloxy)stannyl] tetradecanoate

InChI

InChI=1S/2C14H28O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;2*1-3-4-2;/h2*2-13H2,1H3,(H,15,16);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

CSCQRXVSACSECP-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The most widely documented method involves the direct reaction of dibutyltin oxide (C8H18OSnC_8H_{18}OSn) with tetradecanoic acid (C14H28O2C_{14}H_{28}O_2) under reflux conditions. Stoichiometric ratios typically adhere to a 1:2 molar ratio of dibutyltin oxide to tetradecanoic acid to ensure complete conversion. Solvents such as toluene or xylene are employed to facilitate azeotropic water removal, critical for driving the equilibrium toward ester formation.

Procedural Overview

  • Mixing : Dibutyltin oxide (0.1 mol) and tetradecanoic acid (0.2 mol) are combined in a reflux apparatus with 200 mL of toluene.

  • Heating : The mixture is heated to 140–160°C, initiating the reaction:

    (C4H9)2SnO+2C13H27COOH(C4H9)2Sn(OCOC13H27)2+H2O(C_4H_9)_2SnO + 2C_{13}H_{27}COOH \rightarrow (C_4H_9)_2Sn(OCOC_{13}H_{27})_2 + H_2O
  • Water Removal : A Dean-Stark trap condenses and separates water, typically achieving >90% yield after 6–8 hours.

Optimization Strategies

  • Catalysts : While the reaction proceeds uncatalyzed, adding 1–2 mol% of p-toluenesulfonic acid accelerates esterification, reducing reaction time to 4 hours.

  • Purity Control : Post-reaction purification involves vacuum distillation to remove excess tetradecanoic acid, followed by recrystallization from hexane to isolate the product.

Alternative Route Using Dibutyltin Dichloride

Base-Mediated Substitution

A second method employs dibutyltin dichloride (C8H18Cl2SnC_8H_{18}Cl_2Sn) and tetradecanoic acid in the presence of a strong base, such as sodium ethoxide (C2H5ONaC_2H_5ONa). This approach avoids the generation of water, simplifying purification.

Reaction Mechanism

The base deprotonates tetradecanoic acid, forming a carboxylate anion that displaces chloride ligands on the tin center:

(C4H9)2SnCl2+2C13H27COONa+(C4H9)2Sn(OCOC13H27)2+2NaCl(C4H9)2SnCl2 + 2C{13}H{27}COO^-Na^+ \rightarrow (C4H9)2Sn(OCOC{13}H{27})2 + 2NaCl

Stepwise Procedure

  • Mixing : Dibutyltin dichloride (0.1 mol) and tetradecanoic acid (0.2 mol) are dissolved in ethanol (100 mL).

  • Base Addition : Sodium ethoxide (30% w/w in ethanol) is added dropwise at 50–60°C, maintaining a 5–10 mL/min addition rate.

  • Reaction Completion : After 30 minutes at 60°C, vacuum evaporation removes ethanol, yielding a crude product.

  • Purification : Filtration through a sintered glass funnel removes NaCl byproduct, with final purity >98% confirmed via HPLC.

Advantages Over Oxide Route

  • Reduced Byproducts : Eliminates water, minimizing side reactions like tin oxide reformation.

  • Scalability : Patent data demonstrate consistent yields (>95%) at pilot scales (10–100 kg batches).

Comparative Analysis of Methods

ParameterDibutyltin Oxide RouteDibutyltin Dichloride Route
Yield 85–90%93–97%
Reaction Time 6–8 hours1–2 hours
Byproducts WaterNaCl
Purification Complexity Moderate (distillation)Low (filtration)
Environmental Impact High (solvent use)Moderate (ethanol recycling)

Mechanistic Insights and Side Reactions

Esterification Dynamics

The dibutyltin oxide route follows a nucleophilic acyl substitution mechanism, where tin’s electrophilicity activates the carbonyl carbon of tetradecanoic acid. Steric hindrance from the bulky butyl groups slows the reaction, necessitating elevated temperatures.

Chloride Ligand Reactivity

In the dichloride method, the lability of Sn–Cl bonds enables rapid ligand exchange. However, excess base may induce tin hydrolysis, forming insoluble Sn(OH)2Sn(OH)_2 species. Maintaining pH < 9 mitigates this risk .

Biological Activity

Stannane, bis(tetradecanoyloxy)dibutyl- (CAS Number: 28660-67-5) is an organotin compound that has garnered attention due to its potential biological activity and environmental implications. This compound features a dibutylstannane core, with two tetradecanoyloxy groups, which influence its interactions in biological systems. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of stannane, bis(tetradecanoyloxy)dibutyl- is C30H58O4SnC_{30}H_{58}O_4Sn, with a molecular weight of approximately 687.67 g/mol. The structure can be represented as follows:

Stannane bis tetradecanoyloxy dibutyl = C14H28O)2Sn C4H9)2\text{Stannane bis tetradecanoyloxy dibutyl }=\text{ C}_{14}\text{H}_{28}\text{O})_2\text{Sn C}_4\text{H}_9)_2

Physical Properties

PropertyValue
Molecular Weight687.67 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents
Boiling PointNot specified

Toxicity and Environmental Impact

Research indicates that organotin compounds, including stannane, bis(tetradecanoyloxy)dibutyl-, can exhibit significant toxicity. These compounds are known to disrupt endocrine functions and have been associated with reproductive toxicity in various organisms. For instance, studies on related dibutyltin compounds show that they can interfere with hormonal signaling pathways, leading to adverse developmental effects in aquatic life .

The biological activity of stannane, bis(tetradecanoyloxy)dibutyl- may involve:

  • Endocrine Disruption : Similar organotin compounds have been shown to mimic or block hormones.
  • Cellular Toxicity : These compounds can induce oxidative stress, leading to cellular damage.
  • Bioaccumulation : Organotins tend to accumulate in biological tissues, raising concerns about long-term exposure effects.

Case Study 1: Aquatic Toxicity

A study examined the effects of dibutyltin compounds on fish species, revealing significant mortality rates and reproductive failures at low concentrations. The mechanism was attributed to endocrine disruption and interference with reproductive hormones .

Case Study 2: Human Health Risks

Research has highlighted the potential risks associated with exposure to organotin compounds in industrial settings. Workers exposed to these chemicals showed elevated levels of liver enzymes, indicating possible liver damage and other systemic effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of stannane, bis(tetradecanoyloxy)dibutyl-, it is useful to compare it with structurally similar organotin compounds:

Compound NameMolecular FormulaCAS NumberBiological Activity
Stannane, dibutylbis(myristoyloxy)-C₃₀H₅₈O₄Sn28660-67-5Moderate toxicity; endocrine disruptor
Stannane, dibutylbis(oleoyloxy)-C₃₀H₅₈O₄Sn13323-62-1Higher toxicity; significant aquatic toxicity
Stannane, dibutyltin dihexanoateC₂₄H₄₈O₂Sn19704-60-0Lower toxicity; used in industrial applications

These comparisons indicate that while all these compounds share structural similarities, their biological activities vary significantly based on their functional groups.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Acyl Chain Length Boiling Point (°C) Key Applications
Stannane, bis(tetradecanoyloxy)dibutyl- (28660-67-5) C₃₆H₇₂O₄Sn 687.77 C₁₄ 319.6 Organic synthesis, polymer catalysts
Dibutyltin dilaurate (bis(dodecanoyloxy)dibutylstannane) C₂₈H₅₆O₄Sn 631.51 C₁₂ ~300 (estimated) PVC stabilizers, polyurethane catalysts
Dibutyltin diacetate (1067-33-0) C₁₂H₂₄O₄Sn 351.03 C₂ N/A Silicone rubber catalysts, esterification
Dibutylbis(stearoyloxy)stannane (5847-55-2) C₄₀H₈₀O₄Sn 744.84 C₁₈ N/A High-temperature lubricants

Key Observations :

  • Acyl Chain Length: Longer acyl chains (e.g., C₁₈ in stearoyloxy derivatives) increase molecular weight and lipophilicity, enhancing solubility in nonpolar matrices . Shorter chains (e.g., C₂ in diacetate) improve volatility and reactivity in polar solvents .
  • Thermal Stability : Higher boiling points correlate with longer acyl chains, making C₁₄ and C₁₈ derivatives suitable for high-temperature applications .

Toxicity and Regulatory Status

Organotin compounds exhibit toxicity dependent on structure. While all dibutyltin derivatives are classified as toxic to aquatic life, regulatory restrictions vary:

Table 2: Regulatory and Toxicity Profiles

Compound OSPAR Listed RoHS Restricted Key Toxicity Data
Stannane, bis(tetradecanoyloxy)dibutyl- Yes No Aquatic toxicity; bioaccumulation potential
Dibutyltin dilaurate No Yes (under review) Linked to endocrine disruption
Dibutyltin diacetate No No Acute oral toxicity (LD₅₀: 175 mg/kg in rats)

Notes:

  • OSPAR identifies bis(tetradecanoyloxy)dibutylstannane as a priority hazardous substance due to persistence in marine environments .

Q & A

Q. What are the standard protocols for synthesizing bis(tetradecanoyloxy)dibutylstannane, and what purity benchmarks are recommended for research use?

Methodological Answer: Synthesis typically involves transesterification or direct condensation of dibutyltin oxide with tetradecanoic acid under inert conditions. For example, analogous dibutyltin dilaurate (CAS 77-58-7) is synthesized by reacting dibutyltin oxide with lauric acid in toluene at 110–120°C for 6–8 hours, followed by solvent removal and vacuum distillation . Purity benchmarks (≥95% by GC-MS or NMR) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. What spectroscopic techniques are essential for characterizing bis(tetradecanoyloxy)dibutylstannane, and how are data interpreted?

Methodological Answer:

  • NMR (¹H, ¹³C, ¹¹⁹Sn): Confirms tin coordination and acyloxy group integration. For example, ¹¹⁹Sn NMR peaks near δ −200 to −300 ppm indicate tetrahedral Sn centers .
  • FT-IR: Identifies Sn-O-C stretches (950–1050 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) .
  • Elemental Analysis: Validates stoichiometry (C, H, Sn) with ≤0.3% deviation from theoretical values .
  • Mass Spectrometry (ESI-MS): Detects molecular ion clusters (e.g., [M+H]⁺) to confirm molecular weight .

Q. What safety protocols are critical when handling bis(tetradecanoyloxy)dibutylstannane in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (GHS H335) .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Monitoring: Conduct periodic air sampling for tin species (OSHA PEL: 0.1 mg/m³ for organotin compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of bis(tetradecanoyloxy)dibutylstannane across different in vitro models?

Methodological Answer:

  • Dose-Response Analysis: Compare IC₅₀ values in cancer cell lines (e.g., MDA-MB-231) using standardized MTT assays. Variations may arise from cell permeability differences or assay incubation times .
  • Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates, which may explain discrepancies between short-term vs. long-term exposure studies .
  • Comparative Genomics: Profile gene expression (e.g., apoptosis markers like caspase-3) to identify model-specific signaling pathways .

Q. What computational approaches are used to predict the organometallic reactivity of bis(tetradecanoyloxy)dibutylstannane in catalytic applications?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/def2-TZVP level to analyze Sn–O bond dissociation energies, predicting catalytic activity in polymerization .
  • Molecular Docking: Simulate interactions with biological targets (e.g., DNA minor grooves) to rationalize antitumor mechanisms observed in vitro .
  • QSPR Models: Correlate structural descriptors (e.g., lipophilicity logP) with experimental toxicity data to prioritize derivatives for synthesis .

Q. What strategies optimize the stability of bis(tetradecanoyloxy)dibutylstannane in polymer matrices under varying environmental conditions?

Methodological Answer:

  • Accelerated Aging Studies: Expose polymer composites to UV light (QUV tester) and humidity (85% RH, 85°C) for 500–1000 hours. Monitor Sn leaching via ICP-MS .
  • Stabilizer Additives: Incorporate antioxidants (e.g., BHT) at 0.1–0.5 wt% to inhibit oxidative degradation of acyloxy groups .
  • Morphology Analysis: Use DSC to measure glass transition temperatures (Tg); higher Tg values (>80°C) indicate reduced molecular mobility and enhanced stability .

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